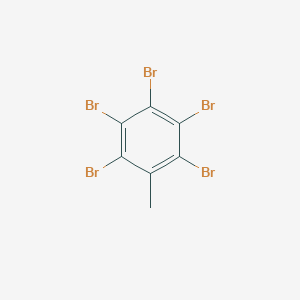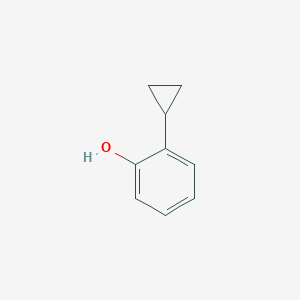
2-Cyclopropylphenol
Descripción general
Descripción
Synthesis Analysis
2-Cyclopropylphenol and related compounds can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, 2-arylphenols, closely related to 2-cyclopropylphenol, have been synthesized from aryl iodides and diazo compounds via Pd-catalyzed cross-coupling/aromatization, achieving moderate to excellent yields and even enantioselectivity in some cases (Yang et al., 2013). Similarly, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been explored for their synthetic versatility and potential inhibitory effects on certain enzymes, demonstrating the cyclopropyl group's utility in synthesizing biologically active compounds (Boztaş et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-cyclopropylphenol and its derivatives is characterized by the presence of the cyclopropyl group attached to a phenol moiety. This structure can significantly influence the compound's reactivity and physical properties. For example, cyclopropenone derivatives have been studied for their reactivity and structural characteristics when interacting with metal chelates, demonstrating the cyclopropyl group's influence on the compound's overall behavior and stability (Foerstner et al., 2000).
Chemical Reactions and Properties
Cyclopropyl groups are known for their unique chemical reactivity, often participating in ring-opening reactions, cycloadditions, and serving as precursors to more complex structures. For instance, cyclopropenones have been employed in [3+2] cycloaddition reactions with alkynes to synthesize cyclopentadienones, showcasing the cyclopropyl group's versatility in constructing complex cyclic structures (Wender et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis Applications:
- 2-Cyclopropylidene-phenoxy ethanes, related to 2-Cyclopropylphenol, are used for synthesizing compounds like 5,6-methanoamino acids (Bernard & Piras, 1997).
- It serves as an intermediate in synthesizing tricyclic steroid precursors such as estrone methyl ether (Taber & Sheth, 2008).
Bioorthogonal Chemistry:
- Cyclopropenones, a class including 2-Cyclopropylphenol, are used in recombinant protein production and sequential bioorthogonal labeling (Row et al., 2017).
- It is also used as a bioorthogonal reagent for selectively ligating with complementary probes (Row & Prescher, 2018).
Medicinal Chemistry:
- 2-Cyclopropylphenol derivatives show inhibitory effects on human carbonic anhydrase enzymes, crucial for various physiological functions (Boztaş et al., 2015).
- It can modify a triple-negative breast cancer driver, glutathione S-transferase pi-1, by covalently binding at the active site (Fan et al., 2021).
Other Applications:
- In the metabolism of cyclopropylbenzene, 2-Cyclopropylphenol is formed in liver microsomal preparations (Riley & Hanzlik, 1994).
- It's involved in iodine-catalyzed 2-arylsulfanylphenol formation from thiols and cyclohexanones (Liao et al., 2013).
Propiedades
IUPAC Name |
2-cyclopropylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBILBRBSALKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454529 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylphenol | |
CAS RN |
10292-60-1 | |
| Record name | 2-cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



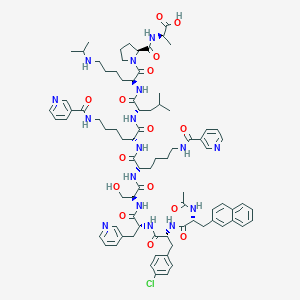
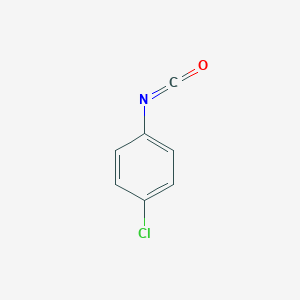
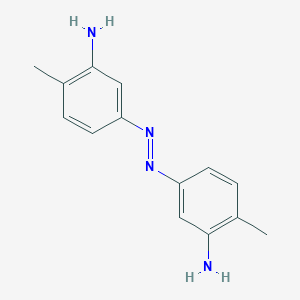
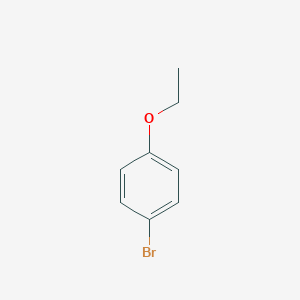
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
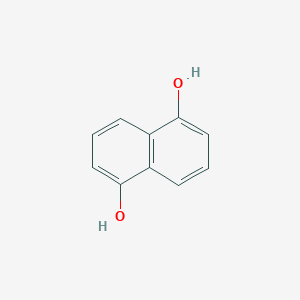
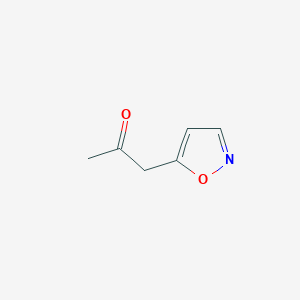
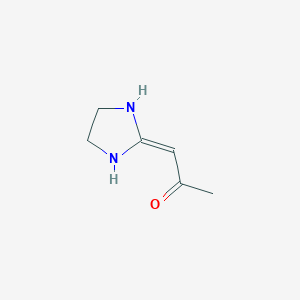
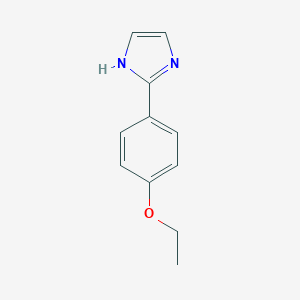
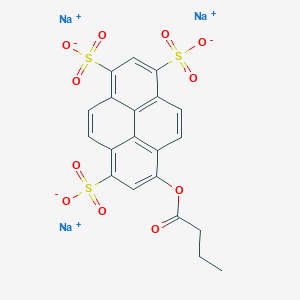
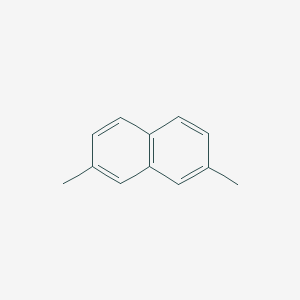

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
